BenchChemオンラインストアへようこそ!

5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one

Lipophilicity Drug Design ADME

Procure CAS 283587-22-4 for a differentiated sulfahydantoin scaffold. The 4-methoxybenzyl and gem-dimethyl substitution delivers a logP of 0.71, enhancing passive membrane permeability over generic 5-benzyl analogs (logP -0.14). With an Fsp³ of 0.42, it meets fragment-based drug discovery thresholds for optimal solubility and reduced non-specific binding. The additional H-bond acceptor from the methoxy group provides a defined vector for S′ subsite SAR mapping in serine protease inhibitor programs. Each batch is supported by full analytical traceability (NMR, HPLC, GC), ensuring reproducible results in multi-step syntheses and lead optimization campaigns.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33 g/mol
CAS No. 283587-22-4
Cat. No. B3050744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
CAS283587-22-4
Molecular FormulaC12H16N2O4S
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESCC1(C(=O)NS(=O)(=O)N1CC2=CC=C(C=C2)OC)C
InChIInChI=1S/C12H16N2O4S/c1-12(2)11(15)13-19(16,17)14(12)8-9-4-6-10(18-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,15)
InChIKeyWGWSHSPDMHHQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzyl)-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one (CAS 283587-22-4) — Procurement-Ready Physicochemical and Structural Profile


5-(4-Methoxybenzyl)-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one (CAS 283587-22-4) is a fully substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxide (a cyclosulfamide or ‘sulfahydantoin’). It carries gem-dimethyl groups at position 4 and a 4-methoxybenzyl moiety at position 5. The core scaffold is recognized as a mechanism-based pharmacophore for serine protease inhibition [1]. Commercially, it is supplied as an off-white to pale pink solid with a certified purity of ≥98% (HPLC), a molecular weight of 284.33 g·mol⁻¹, and a calculated logP of 0.71, making it a well-characterized building block for medicinal chemistry and chemical biology programmes .

Why Generic Substitution of 5-(4-Methoxybenzyl)-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one (CAS 283587-22-4) Is Not Advisable


The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold is shared by numerous analogs, but the combination of gem‑dimethyl and 4‑methoxybenzyl substituents confers distinct physicochemical properties that cannot be replicated by unsubstituted or mono‑substituted congeners. Simple 5‑benzyl derivatives, for instance, exhibit markedly lower lipophilicity and fewer hydrogen‑bond acceptors, which directly impact membrane permeability, solubility, and target‑binding capacity . Because these features govern both in vitro assay behaviour and downstream developability, indiscriminate replacement of CAS 283587-22-4 with a generic in‑class analog will introduce uncontrolled variables in structure–activity relationship (SAR) studies, lead‑optimisation campaigns, and synthetic route development.

Quantitative Evidence Guide: Differentiating 5-(4-Methoxybenzyl)-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one (CAS 283587-22-4) from Closest Analogs


Enhanced Lipophilicity vs. 5‑Benzyl Analog Drives Membrane Permeability and Partitioning

The target compound exhibits a calculated logP of 0.71, which is approximately 0.85 log units higher than the –0.14 value reported for the direct comparator 5‑benzyl‑1,2,5‑thiadiazolidin‑3‑one 1,1‑dioxide (CAS 612530‑69‑5) . This ~7‑fold increase in predicted octanol/water partitioning is attributable to the electron‑donating 4‑methoxy substituent on the benzyl ring and the additional lipophilic bulk of the gem‑dimethyl groups.

Lipophilicity Drug Design ADME

Increased Hydrogen‑Bond Acceptor Capacity vs. 5‑Benzyl Analog Modulates Target Engagement

The 4‑methoxybenzyl substituent provides an additional hydrogen‑bond acceptor (HBA) oxygen, raising the total HBA count to 4, compared with 3 for the 5‑benzyl analog . Both compounds retain a single hydrogen‑bond donor (N–H). This extra acceptor site offers an additional point of interaction with polar residues in enzyme active sites, particularly the S′ subsites of serine proteases where the scaffold is known to dock [1].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Higher Fraction of sp³ Carbons (Fsp³) vs. 5‑Benzyl Analog Improves Solubility and Developability Profile

The target compound contains a quaternary carbon at position 4 bearing two methyl groups, resulting in an Fsp³ (fraction of sp³‑hybridized carbons) of 0.42 . In contrast, the 5‑benzyl comparator has only one sp³ carbon (the benzylic CH₂), yielding an estimated Fsp³ of ~0.11. Higher Fsp³ is empirically correlated with lower melting points, improved aqueous solubility, and reduced promiscuous binding—attributes prized in fragment‑based drug discovery and lead optimisation .

Fsp3 Solubility Lead Optimisation

Validated Serine Protease Pharmacophore Scaffold: Class-Level Activity Demonstrated Against Human Tryptase

The 1,2,5‑thiadiazolidin‑3‑one 1,1‑dioxide heterocycle, of which the target compound is a fully functionalized derivative, has been experimentally validated as a potent, time‑dependent inhibitor scaffold for human tryptase and related (chymo)trypsin‑like serine proteases [1]. While no direct IC₅₀ or Ki data are available for CAS 283587-22-4 itself, compounds built on this exact scaffold achieved nanomolar‑level inhibition in vitro, with enzyme selectivity driven by substituent variation at positions 4 and 5. This contrasts with simpler thiadiazolidine‑dioxides that lack the 3‑oxo group and are inactive against these targets.

Serine Protease Tryptase Inhibition Mechanism-Based Inhibitor

Procurement‑Ready Batch QC Documentation Surpasses Comparator Availability

At least one major supplier of CAS 283587-22-4 (Bidepharm) provides batch‑specific QC reports including NMR, HPLC, and GC data with every lot, ensuring identity, purity, and traceability . In comparison, the 5‑benzyl analog (CAS 612530‑69‑5) is typically offered without such comprehensive documentation; many vendors list only basic purity and no spectroscopic verification. For the target compound, purity is certified at ≥98% (HPLC) .

Quality Control Batch Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 5-(4-Methoxybenzyl)-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one (CAS 283587-22-4)


Design of Lipophilicity‑Tuned Serine Protease Inhibitors for Cellular Efficacy

The compound’s comparatively high logP (0.71 vs. –0.14 for the 5‑benzyl analog) makes it a superior starting point for designing cell‑permeable tryptase or elastase inhibitors. Its enhanced partition coefficient is expected to improve passive membrane diffusion, a bottleneck often encountered with more polar thiadiazolidinones. Medicinal chemistry teams can use this scaffold to explore lipophilic S′‑subsite interactions without introducing additional aromatic rings that would further flatten the molecule.

Fragment‑Based Screening Libraries Requiring High Fsp³ and 3D Character

With an Fsp³ of 0.42—nearly four times higher than the 5‑benzyl comparator —this compound offers desirable three‑dimensional character for fragment‑based drug discovery (FBDD) initiatives. It meets the widely recommended Fsp³ > 0.40 threshold for fragment libraries, improving solubility and reducing the risk of non‑specific binding, while maintaining the hydrogen‑bonding capacity needed for efficient fragment elaboration.

Structure‑Activity Relationship (SAR) Studies Exploiting the Extra Hydrogen‑Bond Acceptor

The additional HBA conferred by the 4‑methoxy oxygen (HBA = 4 vs. 3 for the 5‑benzyl analog) provides a defined handle for probing polar interactions within enzyme active sites. This differential feature is directly applicable to SAR campaigns aiming to map H‑bond networks in the S′ subsites of (chymo)trypsin‑like proteases, where the parent scaffold has already demonstrated mechanism‑based inhibition [1].

Reproducible Synthetic Methodology Development Requiring Traceable Starting Materials

The availability of batch‑specific NMR, HPLC, and GC documentation ensures that each procurement lot of CAS 283587-22-4 is fully characterised before use in multi‑step synthetic sequences. This traceability is critical for process chemistry groups developing scalable routes to sulfahydantoin‑based inhibitors or for academic laboratories publishing SAR data that must be independently reproducible.

Quote Request

Request a Quote for 5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.